Cas no 138304-90-2 (1,8-Naphthyridine-3-carboxamide,1,2-dihydro-4-hydroxy-2-oxo-1-phenyl-N-3-pyridinyl-)

1,8-Naphthyridine-3-carboxamide,1,2-dihydro-4-hydroxy-2-oxo-1-phenyl-N-3-pyridinyl- structure
138304-90-2 structure
Product name:1,8-Naphthyridine-3-carboxamide,1,2-dihydro-4-hydroxy-2-oxo-1-phenyl-N-3-pyridinyl-
CAS No:138304-90-2
MF:C20H14N4O3
MW:358.350163936615
CID:211874
PubChem ID:54684694

1,8-Naphthyridine-3-carboxamide,1,2-dihydro-4-hydroxy-2-oxo-1-phenyl-N-3-pyridinyl- Chemical and Physical Properties

Names and Identifiers

    • 1,8-Naphthyridine-3-carboxamide,1,2-dihydro-4-hydroxy-2-oxo-1-phenyl-N-3-pyridinyl-
    • 4-hydroxy-2-oxo-1-phenyl-N-pyridin-3-yl-1,8-naphthyridine-3-carboxamide
    • 1,2-Dihydro-4-hydroxy-2-oxo-1-phenyl-N-3-pyridinyl-1,8-
    • 4-Hydroxy-2-oxo-1-phenyl-N-(3-pyridyl)-1H-1,8-naphthyridine-3-carboxamide
    • 4-Hydroxy-2-oxo-1-phenyl-N-(pyridin-3-yl)-1H-1,8-naphthyridine-3-carboxamide
    • AC1MIKID
    • ACMC-1C6TN
    • CHEMBL14386
    • CTK4C1187
    • SureCN9046189
    • 138304-90-2
    • 4-Oxidanyl-2-oxidanylidene-1-phenyl-N-pyridin-3-yl-1,8-naphthyridine-3-carboxamide
    • P8O5J3PHR9
    • 1,8-Naphthyridine-3-carboxamide, 1,2-dihydro-4-hydroxy-2-oxo-1-phenyl-N-3-pyridinyl-
    • 1,2-Dihydro-4-hydroxy-2-oxo-1-phenyl-N-3-pyridinyl-1,8-naphthyridine-3-carboxamide
    • UNII-P8O5J3PHR9
    • SCHEMBL9046189
    • DTXSID50160567
    • Inchi: InChI=1S/C20H14N4O3/c25-17-15-9-5-11-22-18(15)24(14-7-2-1-3-8-14)20(27)16(17)19(26)23-13-6-4-10-21-12-13/h1-12,25H,(H,23,26)
    • InChI Key: ATYCNZYEBOZRLM-UHFFFAOYSA-N
    • SMILES: C1C=CC(NC(C2=C(O)C3C=CC=NC=3N(C3C=CC=CC=3)C2=O)=O)=CN=1

Computed Properties

  • Exact Mass: 358.10672
  • Monoisotopic Mass: 358.107
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 3
  • Complexity: 614
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 7
  • Topological Polar Surface Area: 95.4A^2
  • XLogP3: 2.2

Experimental Properties

  • Density: 1.497
  • Boiling Point: 591.7°Cat760mmHg
  • Flash Point: 311.7°C
  • Refractive Index: 1.751
  • PSA: 95.42

Recommend Articles

Recommended suppliers
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.